Superior DPP-4 Inhibitory Potency of Neogliptin (a 2-Azabicyclo[2.2.1]heptane Derivative) vs. Vildagliptin and Sitagliptin
A derivative of the 2-azabicyclo[2.2.1]heptane scaffold, named neogliptin (compound 12a), demonstrates significantly higher in vitro potency against human DPP-4 than the established drugs vildagliptin and sitagliptin [1][2].
| Evidence Dimension | DPP-4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 16.8 ± 2.2 nM |
| Comparator Or Baseline | Vildagliptin (3.5 nM - 34 nM); Sitagliptin (12.2 - 24.6 nM) |
| Quantified Difference | Neogliptin's IC50 is approximately 1.9-fold more potent than the most commonly reported IC50 for sitagliptin (18-24.6 nM). While vildagliptin can show higher potency in certain assays (e.g., 3.5 nM), neogliptin demonstrates a superior potency range compared to the clinically relevant 34 nM value reported for vildagliptin in some systems [3]. |
| Conditions | In vitro biochemical assay against recombinant human DPP-4 enzyme. |
Why This Matters
This potency data validates the 2-azabicyclo[2.2.1]heptane scaffold as a highly effective core for developing next-generation DPP-4 inhibitors, offering a measurable advantage over existing drugs.
- [1] Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel), 15(3), 273. View Source
- [2] DOAJ. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). View Source
- [3] PMC6360916. Table 1. Mean IC50, nmol/L (SD) for DPP-4 inhibitors. View Source
